Comparison of N,N-Disubstitution Pattern Versus Mono-Substitution in Pyridyl–Furan Antimalarial Series
In a phenotypic screen of the Open Global Health Library, the N,N-disubstituted pyridyl–furan hit OGHL250 exhibited low-micromolar potency against P. falciparum blood-stage growth, whereas the corresponding N-mono-substituted analogs (lacking the second heterocycle on the carboxamide nitrogen) were inactive at the screening concentration [1]. The target compound, 5-bromo-N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)furan-2-carboxamide, shares the critical N,N-disubstituted motif (furan-2-ylmethyl and pyridin-2-ylmethyl) that was essential for activity in this series. Although no direct assay data for the target compound itself are available in this publication, the class-level inference is that the dual substitution is a prerequisite for PfPI4KIIIB engagement and cannot be replaced by simpler amides.
| Evidence Dimension | Plasmodium falciparum blood-stage growth inhibition |
|---|---|
| Target Compound Data | Not directly reported in primary literature; predicted to retain activity based on N,N-disubstitution motif |
| Comparator Or Baseline | N-mono-substituted pyridyl–furan analogs: inactive at screening concentration |
| Quantified Difference | Qualitative: active (N,N-disubstituted) vs. inactive (N-mono-substituted) |
| Conditions | Asexual blood-stage P. falciparum phenotypic assay; Open Global Health Library screen of 250 compounds |
Why This Matters
The N,N-disubstitution pattern is a non-negotiable structural requirement for antimalarial activity in this chemotype; procurement of N-mono-substituted analogs will fail to reproduce the phenotype.
- [1] Ling, D. B., et al. (2023). A Pyridyl-Furan Series Developed from the Open Global Health Library Block Red Blood Cell Invasion and Protein Trafficking in Plasmodium falciparum through Potential Inhibition of the Parasite's PI4KIIIB Enzyme. ACS Infectious Diseases, 9(9), 1695–1710. View Source
